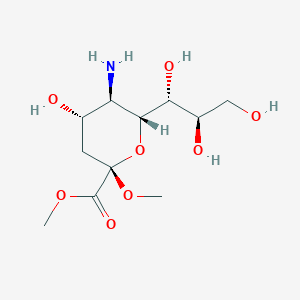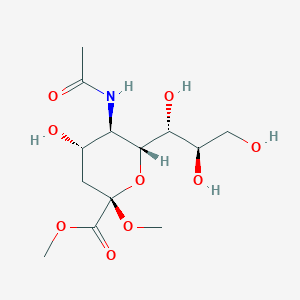
3-(Pyridine-3-carbonyl)piperidin-2-one
Descripción general
Descripción
“3-(Pyridine-3-carbonyl)piperidin-2-one” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of 2-piperidinones, such as “3-(Pyridine-3-carbonyl)piperidin-2-one”, has been achieved through an organophotocatalysed [1+2+3] strategy. This method enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “3-(Pyridine-3-carbonyl)piperidin-2-one” can be found in databases like PubChem .
Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The organophotocatalysed [1+2+3] strategy exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .
Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, with applications in over twenty classes of drugs. The compound “3-(Pyridine-3-carbonyl)piperidin-2-one” can be used in various intra- and intermolecular reactions to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Pharmacological Applications
The piperidine moiety is a common feature in many FDA-approved drugs. “3-(Pyridine-3-carbonyl)piperidin-2-one” derivatives have shown potential in pharmacological applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Anticancer Activity
Specific derivatives of “3-(Pyridine-3-carbonyl)piperidin-2-one” have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), showing promise in cancer treatment. The presence of certain functional groups on the piperidine ring can increase the cytotoxicity against cancer cells .
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as Piperine, exhibit strong antioxidant actions. Derivatives of “3-(Pyridine-3-carbonyl)piperidin-2-one” could potentially mimic these effects, providing a synthetic pathway to antioxidants that could combat free radicals and contribute to the treatment of diseases like cancer and inflammation .
Antidepressant Effects
Piperine, a compound with a piperidine structure, has shown antidepressant-like effects. By exploring the structure-activity relationship of “3-(Pyridine-3-carbonyl)piperidin-2-one” derivatives, it may be possible to develop new antidepressants that could help manage chronic stress and depression .
Chemokine Receptor Antagonism
Derivatives of “3-(Pyridine-3-carbonyl)piperidin-2-one” have been investigated for their role as chemokine receptor antagonists. These compounds could be used to design potent C–C chemokine receptor type 3 (CCR3) receptor antagonists, which have applications in treating allergic and inflammatory diseases .
Direcciones Futuras
Piperidines and their derivatives are key synthetic fragments for drug design, and thus, the development of efficient methods for their synthesis is an ongoing area of research . Future directions may include the exploration of new synthesis methods, the discovery of novel biological activities, and the design of new drugs based on piperidine derivatives.
Propiedades
IUPAC Name |
3-(pyridine-3-carbonyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10(8-3-1-5-12-7-8)9-4-2-6-13-11(9)15/h1,3,5,7,9H,2,4,6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBAXTWXMULZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395389 | |
| Record name | 3-(Pyridine-3-carbonyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridine-3-carbonyl)piperidin-2-one | |
CAS RN |
144751-22-4 | |
| Record name | 3-(Pyridine-3-carbonyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)